
alpha-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate)
説明
Alpha-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate) is a chemical compound that is commonly used in scientific research. It is a derivative of glucose and is often referred to as PMP-Glc. This compound has a wide range of applications in various fields of research, including biochemistry, molecular biology, and pharmacology.
科学的研究の応用
PMP-Glc is commonly used in scientific research as a substrate for enzymes such as glycosidases and glycosyltransferases. It is also used as a fluorescent probe for the detection of carbohydrates in biological systems. PMP-Glc has been used in the study of glycosylation, which is the process of adding sugar molecules to proteins and lipids. It has also been used in the study of carbohydrate metabolism and the biosynthesis of complex carbohydrates.
作用機序
PMP-Glc is a substrate for enzymes that catalyze the hydrolysis or transfer of sugar molecules. The presence of the phenylmethyl groups on the glucose molecule makes it more resistant to hydrolysis by glycosidases. The nitrobenzoate group on the PMP-Glc molecule makes it fluorescent, which allows for its detection in biological systems.
Biochemical and Physiological Effects:
PMP-Glc has been shown to have no significant effects on the biochemical and physiological processes in cells and organisms. It is a non-toxic compound that is easily metabolized and excreted from the body.
実験室実験の利点と制限
The advantages of using PMP-Glc in lab experiments include its stability, non-toxicity, and ease of detection. It is also a relatively inexpensive compound that is readily available. The limitations of using PMP-Glc include its limited solubility in water and the fact that it may not be an accurate representation of the natural substrates of enzymes.
将来の方向性
There are several future directions for the use of PMP-Glc in scientific research. One area of interest is the study of the biosynthesis of complex carbohydrates. PMP-Glc can be used as a substrate for enzymes involved in the biosynthesis of these carbohydrates, which could lead to a better understanding of the process. Another area of interest is the development of new fluorescent probes for the detection of carbohydrates in biological systems. PMP-Glc can serve as a starting point for the synthesis of these probes. Finally, PMP-Glc could be used in the development of new drugs that target enzymes involved in the metabolism of carbohydrates.
Conclusion:
In conclusion, PMP-Glc is a valuable compound in scientific research with a wide range of applications. Its stability, non-toxicity, and ease of detection make it an attractive substrate for enzymes and a useful fluorescent probe for the detection of carbohydrates. While there are limitations to its use, there are also many future directions for the study and development of PMP-Glc.
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39NO9/c43-40(34-21-23-35(24-22-34)42(44)45)51-41-39(49-28-33-19-11-4-12-20-33)38(48-27-32-17-9-3-10-18-32)37(47-26-31-15-7-2-8-16-31)36(50-41)29-46-25-30-13-5-1-6-14-30/h1-24,36-39,41H,25-29H2/t36-,37-,38+,39-,41-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTANGJQVDVKFH-ZWWYPIQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate) | |
CAS RN |
4196-36-5 | |
| Record name | α-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4196-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



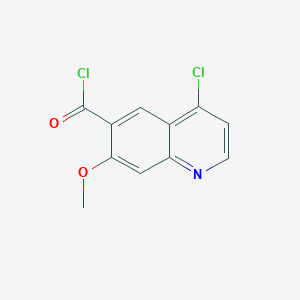
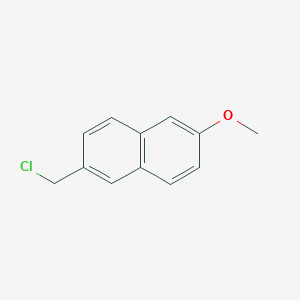
![1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile](/img/structure/B3266109.png)

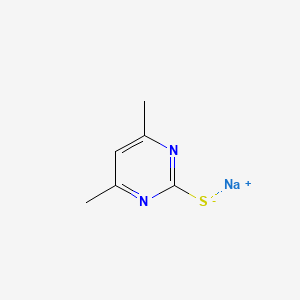
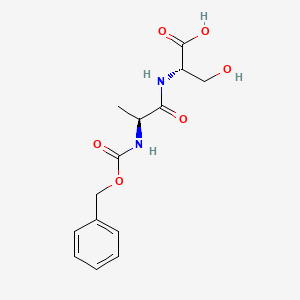
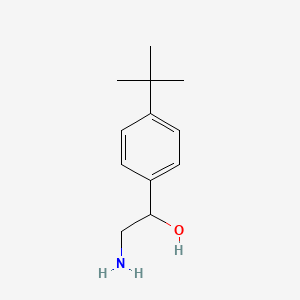
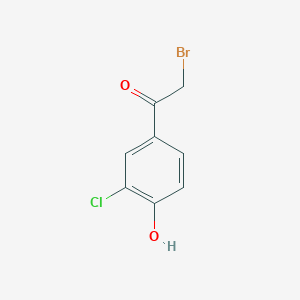
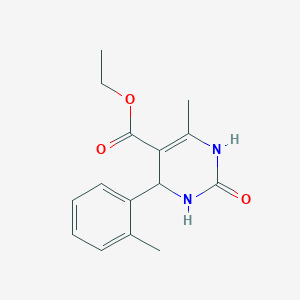
![4-[(Diethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B3266154.png)

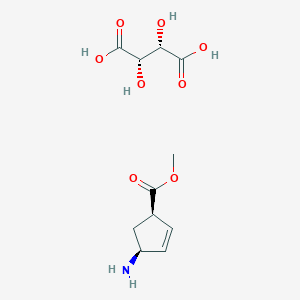
![Methyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B3266200.png)
![Methyl[1-(4-methylphenyl)ethyl]amine](/img/structure/B3266206.png)